molecular formula C11H15BrO B13883100 1-(2-Bromo-3-methylphenyl)butan-1-ol

1-(2-Bromo-3-methylphenyl)butan-1-ol

Cat. No.: B13883100
M. Wt: 243.14 g/mol
InChI Key: RXCVWWMZTNPFHJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methylphenyl)butan-1-ol is a brominated aromatic alcohol with the molecular formula C₁₁H₁₅BrO (molecular weight: ~242.90 g/mol). It consists of a butan-1-ol chain (primary alcohol) attached to a 2-bromo-3-methylphenyl group. The bromine atom at the ortho position and the methyl group at the meta position on the aromatic ring confer unique electronic and steric properties. This compound serves as a precursor in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmacologically active molecules .

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(2-bromo-3-methylphenyl)butan-1-ol

InChI

InChI=1S/C11H15BrO/c1-3-5-10(13)9-7-4-6-8(2)11(9)12/h4,6-7,10,13H,3,5H2,1-2H3

InChI Key

RXCVWWMZTNPFHJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC(=C1Br)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-methylphenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a de-brominated alcohol.

    Substitution: Formation of various substituted phenylbutanols.

Scientific Research Applications

1-(2-Bromo-3-methylphenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-3-methylphenyl)butan-1-ol exerts its effects depends on its interactions with molecular targets. The bromine atom and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes, receptors, or other biomolecules. The specific pathways involved can vary based on the context of its application.

Comparison with Similar Compounds

1-(2-Bromo-3-methylphenyl)-2-methylpropan-1-ol (1c)

Molecular Formula : C₁₁H₁₅BrO
Key Differences :

  • Branching : The alcohol chain is branched (2-methylpropan-1-ol), making it a secondary alcohol , whereas 1-(2-Bromo-3-methylphenyl)butan-1-ol is a primary alcohol .
  • Reactivity : Secondary alcohols like 1c oxidize more readily to ketones under mild conditions, whereas primary alcohols require stronger oxidizing agents to form carboxylic acids or ketones.

1-(2-Methylphenyl)butan-1-ol

Molecular Formula : C₁₁H₁₆O
Key Differences :

  • Halogen Absence : Lacks bromine, reducing molecular weight (164.24 g/mol ) and boiling point.
  • Electronic Effects : The absence of bromine diminishes electron-withdrawing effects, leading to lower acidity (higher pKa) compared to the brominated analog.
  • Applications : Less reactive in halogen-mediated reactions (e.g., Suzuki couplings) but more soluble in organic solvents due to lower polarity .

1-(2-Bromo-6-fluorophenyl)butan-1-ol

Molecular Formula : C₁₀H₁₂BrFO
Key Differences :

  • Substituent Position : Fluorine at the 6-position introduces additional electron-withdrawing effects, altering the aromatic ring’s electronic landscape.
  • Reactivity : Fluorine’s electronegativity may direct electrophilic substitution reactions to specific ring positions, differing from bromine’s influence.
  • Molecular Weight: Higher molecular weight (247.11 g/mol) due to fluorine, though solubility decreases compared to non-fluorinated analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Alcohol Type Melting Point (°C) Key Reactivity Notes
This compound C₁₁H₁₅BrO 242.90 Primary Not reported Oxidizes to carboxylic acid under strong conditions
1-(2-Bromo-3-methylphenyl)-2-methylpropan-1-ol C₁₁H₁₅BrO 242.90 Secondary 33–35 Oxidizes readily to ketone
1-(2-Methylphenyl)butan-1-ol C₁₁H₁₆O 164.24 Primary Not reported Less acidic; higher solubility in organics
1-(2-Bromo-6-fluorophenyl)butan-1-ol C₁₀H₁₂BrFO 247.11 Primary Not reported Enhanced electrophilic substitution regioselectivity

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